Jacaranone

Anti-trypanosomal Chagas disease Drug discovery

Jacaranone, a naturally occurring para-quinol (methyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate), is a benzoquinone derivative classified as a phytoalexin. It is primarily isolated from species across the Asteraceae, Bignoniaceae, and Pentaphylacaceae families.

Molecular Formula C9H10O4
Molecular Weight 182.17 g/mol
CAS No. 60263-07-2
Cat. No. B1672724
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameJacaranone
CAS60263-07-2
SynonymsJacaranone; 
Molecular FormulaC9H10O4
Molecular Weight182.17 g/mol
Structural Identifiers
SMILESCOC(=O)CC1(C=CC(=O)C=C1)O
InChIInChI=1S/C9H10O4/c1-13-8(11)6-9(12)4-2-7(10)3-5-9/h2-5,12H,6H2,1H3
InChIKeyWJZSKNRPRWCLLK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Jacaranone (CAS 60263-07-2): A Quinoid Phytoalexin for Cytotoxic, Anti-Inflammatory, and Antiprotozoal Research Applications


Jacaranone, a naturally occurring para-quinol (methyl (1-hydroxy-4-oxocyclohexa-2,5-dien-1-yl)acetate), is a benzoquinone derivative classified as a phytoalexin [1]. It is primarily isolated from species across the Asteraceae, Bignoniaceae, and Pentaphylacaceae families [1]. As a small-molecule Michael acceptor with inherent electrophilicity, jacaranone's reactivity profile underpins its broad biological activities, which include cytotoxicity against tumor cells, anti-inflammatory effects, and antiprotozoal actions [2].

Why Jacaranone (CAS 60263-07-2) Cannot Be Substituted by Other In-Class Quinones or Simple Analogs


While several para-quinols and jacaranone analogs exist, their biological profiles are highly divergent, precluding simple substitution. The base structure of jacaranone is a critical scaffold for broad-spectrum activity, but subtle modifications can abrogate specific mechanisms or drastically shift potency and selectivity [1]. For instance, some analogs completely lose the ability to induce a specific mode of cell death, such as the pronounced necrosis observed with jacaranone in certain leukemia cells, while others may gain enhanced apoptotic activity [1]. Furthermore, the parent compound's specific reactivity as a Michael acceptor is crucial for its anti-inflammatory and antiprotozoal effects, a property that is not uniformly retained across its ester derivatives and synthetic analogs [2].

Quantitative Evidence Guide for the Scientific Selection of Jacaranone (CAS 60263-07-2) over Comparators


Anti-Trypanosomal Potency: Jacaranone is 3.5-Fold More Effective than Benznidazole

In a direct head-to-head in vitro assay, jacaranone demonstrated 3.5-fold greater potency against the parasite Trypanosoma cruzi compared to the reference drug benznidazole [1].

Anti-trypanosomal Chagas disease Drug discovery Protozoal assays

Acetylcholinesterase Inhibition: Jacaranone Exceeds Eserine Standard Activity

A comparative enzyme inhibition assay showed that a jacaranone-derived quinoid (1) achieved 100.0 ± 0.8% inhibition of acetylcholinesterase, surpassing the activity of the standard inhibitor eserine, which showed 92.7 ± 0.4% inhibition under the same conditions [1].

Acetylcholinesterase inhibition Neurodegeneration Enzyme assays Natural product pharmacology

Differential Cytotoxicity: Jacaranone Uniquely Induces Necrosis in Leukemia Cells

While many jacaranone analogs can induce apoptosis, jacaranone (compound 1) is uniquely reported to induce a very strong necrotic effect in CCRF-CEM leukemia cells, an activity not observed for analog compounds 5, 6, and 7 in the same study [1].

Cancer cell biology Leukemia Mechanism of cell death Cytotoxicity

In Vivo Anti-Melanoma Efficacy: Jacaranone Extends Survival in Syngeneic Model

In a syngeneic mouse model of melanoma, treatment with jacaranone significantly extended mean survival times in a dose-dependent manner, providing in vivo proof-of-concept for its antitumor activity beyond in vitro cytotoxicity [1]. It is also noted that the compound is non-hemolytic and non-toxic in naïve mice [1].

In vivo pharmacology Melanoma Antitumor efficacy Survival studies

Anti-Inflammatory Selectivity: Jacaranone Potently Inhibits TNF-α with Low Toxicity

Structure-activity relationship (SAR) studies identified jacaranone (1) as a prominent inhibitor of TNF-α production in LPS-treated macrophages, with the compound exhibiting this potent anti-inflammatory activity alongside low toxicity [1].

Inflammation TNF-alpha Macrophage biology Immunology

Strategic Application Scenarios for Jacaranone (CAS 60263-07-2) in Advanced Research


Lead Scaffold for Chagas Disease Drug Discovery

Given its 3.5-fold greater potency than benznidazole against T. cruzi trypomastigotes [1], jacaranone is an ideal lead compound for medicinal chemistry campaigns aimed at developing next-generation anti-trypanosomal agents. Procurement is justified for structure-activity relationship (SAR) studies seeking to optimize this scaffold for improved in vivo efficacy and bioavailability against Chagas disease.

Mechanistic Probe for Non-Apoptotic Cell Death in Leukemia

The unique ability of jacaranone to induce a strong necrotic effect in CCRF-CEM leukemia cells, a property absent in several synthetic analogs [1], makes it an essential control compound and mechanistic probe. Researchers investigating regulated necrosis, necroptosis, or alternative cell death pathways in hematological malignancies should prioritize jacaranone as a specific chemical tool to dissect these processes.

In Vivo Model Development for Anti-Melanoma Therapies

Jacaranone is a validated small molecule for establishing and calibrating in vivo melanoma models. With documented efficacy in extending survival in a syngeneic mouse model [1] and a favorable preliminary safety profile (non-hemolytic, non-toxic in naïve mice) [1], it serves as a robust positive control or baseline comparator for evaluating novel immunotherapies and targeted agents in preclinical melanoma research.

High-Potency Inhibitor for Acetylcholinesterase Enzyme Assays

As a compound that surpasses the inhibitory activity of the standard eserine (100.0% vs. 92.7% inhibition) [1], jacaranone is a premium positive control for acetylcholinesterase inhibition assays. Its procurement is recommended for screening natural product libraries or validating new assay platforms where a potent and reliable reference inhibitor is required.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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